Cholestane-3,6-diol, (3beta,5alpha,6beta)-
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Overview
Description
Cholestane-3,6-diol, (3beta,5alpha,6beta)- is a highly oxygenated steroid that is abundant in natural sources, particularly in marine invertebrates like sponges and soft corals . It is one of the major metabolic oxysterols of cholesterol in mammals and is found to accumulate in various diseases . This compound is known for its cytotoxicity toward different kinds of tumor cells .
Preparation Methods
The synthesis of Cholestane-3,6-diol, (3beta,5alpha,6beta)- involves several steps. One common method is the oxidation of cholesterol derivatives. The reaction conditions typically include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane . The reaction is carried out at low temperatures to control the formation of the desired diol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cholestane-3,6-diol, (3beta,5alpha,6beta)- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex oxysterols.
Reduction: It can be reduced to form less oxygenated derivatives.
Substitution: The hydroxyl groups at positions 3 and 6 can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cholestane-3,6-diol, (3beta,5alpha,6beta)- has several scientific research applications:
Chemistry: It is used as a biochemical reagent in the study of steroid chemistry and metabolism.
Biology: This compound is studied for its role in cellular processes, including apoptosis and autophagy.
Medicine: It has potential therapeutic applications due to its cytotoxic effects on tumor cells.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism by which Cholestane-3,6-diol, (3beta,5alpha,6beta)- exerts its effects involves inducing endoplasmic reticulum (ER) stress and enhancing autophagy flux . This compound activates reactive oxygen species (ROS)-mediated ER stress, leading to cell death in tumor cells . The upregulation of autophagy induced by this compound serves as a cellular cytotoxicity response, accelerating cell death in affected cells .
Comparison with Similar Compounds
Cholestane-3,6-diol, (3beta,5alpha,6beta)- is unique due to its specific hydroxylation pattern and its potent cytotoxic effects. Similar compounds include:
Cholestane-3beta,5alpha,6beta-triol: Another highly oxygenated steroid with similar biological activities.
7beta-Hydroxycholesterol: An oxysterol with different hydroxylation but also involved in cellular processes.
5alpha-Cholestan-3beta-ol: A less oxygenated derivative with different biological properties.
These compounds share some structural similarities but differ in their specific hydroxylation patterns and biological activities.
Properties
CAS No. |
570-85-4 |
---|---|
Molecular Formula |
C27H48O2 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1 |
InChI Key |
PMWTYEQRXYIMND-DTLXENBRSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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